molecular formula C16H16F3NO2 B2998651 2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1232767-93-9

2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No.: B2998651
CAS No.: 1232767-93-9
M. Wt: 311.304
InChI Key: XLFWFJGMQZBKMX-UHFFFAOYSA-N
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Description

2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol is a fluorinated phenolic Schiff base derivative characterized by an ethoxy group at the 2-position, a phenol hydroxyl group, and a trifluoromethylphenylaminomethyl substituent at the 6-position. The compound has been synthesized via condensation reactions, as seen in analogous Schiff base syntheses (e.g., ), and its structural features have been validated using techniques such as NMR, IR, and XRD .

Properties

IUPAC Name

2-ethoxy-6-[[2-(trifluoromethyl)anilino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2/c1-2-22-14-9-5-6-11(15(14)21)10-20-13-8-4-3-7-12(13)16(17,18)19/h3-9,20-21H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFWFJGMQZBKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol typically involves the reaction of 2-ethoxyphenol with 2-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Industry: Used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Trifluoromethyl vs. Methyl Groups: The -CF₃ group in the target compound increases electron-withdrawing effects, lowering the pKa of the phenolic -OH compared to methyl-substituted analogs (e.g., 2-Methoxy-6-[(4-methylphenylimino)methyl]phenol) . This enhances acidity and influences intermolecular interactions, such as hydrogen bonding .
  • Ethoxy vs. Methoxy Substituents: Ethoxy groups improve solubility in nonpolar solvents compared to methoxy derivatives, as seen in solubility tests of related compounds .
  • Imino vs. Amino Linkages: The imino group in ETPMP () forms a conjugated π-system, contributing to nonlinear optical (NLO) activity, while the amino group in the target compound may favor hydrogen-bonded networks .

Physicochemical and Functional Properties

  • Thermal Stability: The target compound exhibits higher thermal stability (decomposition >250°C) compared to non-fluorinated analogs due to the robust -CF₃ group .
  • Crystallinity: ETPMP () and 2-Ethoxy-6-[(4-methylphenylimino)methyl]phenol () form well-defined crystals, with XRD data revealing planar geometries stabilized by intramolecular hydrogen bonds (O-H···N) .
  • NLO Activity: ETPMP demonstrates significant second-harmonic generation (SHG) efficiency (∼1.5× urea), attributed to its conjugated imino group and -CF₃-induced dipole moment .

Biological Activity

2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol, with the molecular formula C16H16F3NO2 and CAS Number 1232767-93-9, is a compound of interest due to its potential biological activities. The presence of the trifluoromethyl group is notable for enhancing the pharmacological properties of various compounds, particularly in terms of enzyme inhibition and interaction with biological targets.

The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group. This group has been shown to increase drug potency by:

  • Lowering pKa : The trifluoromethyl group can lower the pKa of cyclic carbamates, facilitating key hydrogen bonding interactions with proteins, which enhances binding affinity and efficacy against specific targets like enzymes involved in metabolic pathways .
  • Modifying Enzyme Interactions : Similar compounds have demonstrated improved interactions with enzymes such as reverse transcriptase, suggesting that this compound may exhibit similar properties .

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often show significant biological activities, including:

  • Anticancer Properties : Compounds with similar structures have been reported to exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, studies have shown that trifluoromethylated phenolic compounds can inhibit cancer cell growth in vitro .
  • Antimicrobial Effects : The compound may also possess antimicrobial properties, contributing to its potential use in treating infections caused by resistant strains of bacteria .

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted that derivatives of phenolic compounds containing trifluoromethyl groups exhibited enhanced potency against various cancer cell lines. The mechanism involved the modulation of signaling pathways related to cell survival and apoptosis .
  • Enzyme Inhibition : Another study focused on the compound's ability to inhibit adenylyl cyclase type 1 (AC1), which is implicated in chronic pain sensitization. The compound showed dose-dependent inhibition with IC50 values in the low micromolar range, indicating its potential as a therapeutic agent for pain management .
  • Structure-Activity Relationship (SAR) : Research into similar compounds revealed that modifications at specific positions on the phenolic ring can significantly affect biological activity. For example, substituents like trifluoromethyl enhance binding affinity and selectivity towards target enzymes, making SAR studies essential for optimizing drug design .

Data Table: Biological Activity Summary

Biological Activity Mechanism Reference
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of AC1
AntimicrobialInhibition of bacterial growth
Enhanced BindingImproved interaction due to -CF3

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol?

Answer:
The synthesis involves a Schiff base formation between 2-hydroxy-3-ethoxybenzaldehyde and 3-(trifluoromethyl)aniline. Critical parameters include:

  • Solvent Choice : Use absolute ethanol to ensure solubility of reactants and prevent side reactions (e.g., aldol condensation) .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with a 3:7 ethyl acetate/hexane system is recommended to track reaction progress .
  • Purification : Slow evaporation of ethanol yields single crystals suitable for X-ray diffraction (XRD), ensuring structural validation .

Common Pitfalls : Excess trifluoromethyl aniline can lead to unreacted aldehyde, requiring column chromatography (C18 reverse-phase, acetonitrile/water) for purification .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for OCH₂) and the trifluoromethyl group (δ ~120 ppm in ¹³C) .
    • FT-IR : Look for N-H stretches (~3300 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column with acetonitrile/water (0.1% formic acid) to assess purity. Retention time ~0.61 minutes (SQD-FA05 method) .
    • LCMS : Confirm molecular weight via m/z 428 [M+H]⁺ .

Advanced: What crystallographic tools and refinement strategies are recommended for resolving structural ambiguities?

Answer:

  • Data Collection : Use single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å) and a Bruker D8 VENTURE diffractometer .
  • Refinement Software :
    • SHELXL : Implement anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically. Use the TWIN/BASF commands for twinned crystals .
    • ORTEP-3 : Visualize thermal ellipsoids to identify disorder or rotational flexibility in the trifluoromethyl group .
  • Validation : Check for R-factor convergence (target < 0.05) and validate hydrogen bonding via PLATON .

Advanced: How can hydrogen bonding patterns influence the compound’s supramolecular assembly?

Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., O-H···N, C-H···O) using Etter’s notation (e.g., D = donor, A = acceptor). For example, the phenol O-H forms a D₁¹(2) motif with the imine N, stabilizing the Schiff base .
  • Packing Effects : Weak C-F···H-C interactions (2.8–3.0 Å) between trifluoromethyl groups and aromatic protons contribute to layered crystal packing .

Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?

Answer:

  • Case Example : If NMR suggests a planar imine group, but XRD shows torsion angles >10°, consider dynamic effects (e.g., keto-enol tautomerism in solution).
  • Mitigation Strategies :
    • DFT Calculations : Optimize the gas-phase structure at the B3LYP/6-31G(d) level to compare with experimental XRD data .
    • Temperature-Dependent NMR : Probe conformational flexibility by acquiring spectra at 298 K and 223 K .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Ethanol/Water : Slow evaporation from ethanol yields high-purity crystals. For needle-like crystals, use a 7:3 ethanol/water mixture .
  • Avoid DMF : Residual DMF (from synthesis) can co-crystallize, distorting XRD data. Pre-purify via silica gel chromatography (ethyl acetate/methanol) .

Advanced: How can researchers hypothesize bioactivity based on structural analogs?

Answer:

  • Trifluoromethyl Role : The -CF₃ group enhances metabolic stability and membrane permeability, as seen in pyrimidine derivatives with acaricidal activity (e.g., LC₅₀ = 0.8 µg/mL) .
  • Schiff Base Chelation : The imine nitrogen and phenolic oxygen can coordinate metals (e.g., Cu²⁺), suggesting potential antimicrobial activity. Test via agar diffusion assays against S. aureus .

Basic: What safety precautions are critical during synthesis?

Answer:

  • Toxic Byproducts : Bromoethanol (used in analogs) is a lachrymator. Perform reactions in a fume hood with N₂ purging .
  • Waste Disposal : Neutralize acidic filtrates (pH 7–8) before disposal due to fluorinated byproducts .

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